molecular formula C9H11O5PS B12618396 1-(Dimethoxyphosphoryl)ethenyl thiophene-2-carboxylate CAS No. 916906-07-5

1-(Dimethoxyphosphoryl)ethenyl thiophene-2-carboxylate

Cat. No.: B12618396
CAS No.: 916906-07-5
M. Wt: 262.22 g/mol
InChI Key: YYYUIKHQEMDDIS-UHFFFAOYSA-N
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Description

1-(Dimethoxyphosphoryl)ethenyl thiophene-2-carboxylate is a chemical compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heterocyclic compound containing sulfur. Thiophene derivatives are known for their diverse applications in various fields, including medicinal chemistry, material science, and industrial chemistry .

Preparation Methods

The synthesis of thiophene derivatives, including 1-(Dimethoxyphosphoryl)ethenyl thiophene-2-carboxylate, typically involves several key reactions. Common synthetic routes include:

Industrial production methods for thiophene derivatives often involve these synthetic routes but are scaled up to meet commercial demands.

Chemical Reactions Analysis

1-(Dimethoxyphosphoryl)ethenyl thiophene-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).

The major products formed from these reactions depend on the specific conditions and reagents used.

Mechanism of Action

The mechanism of action of 1-(Dimethoxyphosphoryl)ethenyl thiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. For example, thiophene derivatives can act as voltage-gated sodium channel blockers, which are important in the treatment of certain medical conditions . The exact molecular targets and pathways depend on the specific application and the structure of the compound.

Comparison with Similar Compounds

1-(Dimethoxyphosphoryl)ethenyl thiophene-2-carboxylate can be compared with other thiophene derivatives, such as:

The uniqueness of this compound lies in its specific structure and the resulting properties, which may offer distinct advantages in certain applications.

Properties

CAS No.

916906-07-5

Molecular Formula

C9H11O5PS

Molecular Weight

262.22 g/mol

IUPAC Name

1-dimethoxyphosphorylethenyl thiophene-2-carboxylate

InChI

InChI=1S/C9H11O5PS/c1-7(15(11,12-2)13-3)14-9(10)8-5-4-6-16-8/h4-6H,1H2,2-3H3

InChI Key

YYYUIKHQEMDDIS-UHFFFAOYSA-N

Canonical SMILES

COP(=O)(C(=C)OC(=O)C1=CC=CS1)OC

Origin of Product

United States

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